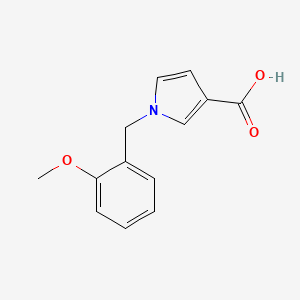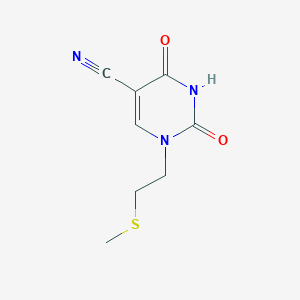![molecular formula C10H19NO2 B1470128 Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate CAS No. 1537663-33-4](/img/structure/B1470128.png)
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate
Overview
Description
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate (MCPP) is a synthetic compound that has been studied extensively in recent years due to its potential applications in both scientific research and medicine. MCPP is a member of the class of cyclopropylmethyl amines, which are cyclic amines containing a three-membered ring. It has been used in a variety of research applications, including as a model compound for studying the effects of cyclic amines on biochemical and physiological processes.
Scientific Research Applications
S-adenosylmethionine and Biological Applications
S-adenosylmethionine (SAM) is a critical sulfonium compound involved in various biological processes. It serves as a major biological methyl donor in reactions catalyzed by methyltransferases, participating in the synthesis of cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, ethylene, and polyamines. The study highlights SAM's role in initiating metabolic reactions and biosynthetic pathways through its electrophilic character and as a source of 5'-deoxyadenosyl radicals. This illustrates the importance of methyl donors in biological chemistry, potentially offering insights into the role of methylated compounds like Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate in similar pathways (Fontecave, Atta, & Mulliez, 2004).
Copper(II) Complexes with Cyclopropylmethylamino Derivatives
Research on the synthesis and structure of Copper(II) complexes with derivatives similar to the query compound has been conducted. These studies provide insights into the coordination chemistry of cyclopropylmethylamino derivatives, illustrating their potential applications in developing new materials with unique chemical and physical properties. Understanding the coordination behavior and structural characteristics of these complexes can inform the development of novel compounds with specific functionalities (Savel’eva et al., 2004).
Synthesis of Heterocycles with Cyclopropyl Substituents
Studies have explored the synthesis of heterocycles having cyclopropyl substituents, demonstrating the versatility of cyclopropyl-containing compounds in synthesizing various heterocyclic structures. These reactions highlight the potential for creating diverse molecular architectures, which could include compounds like Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate, for applications ranging from pharmaceuticals to materials science (Pokhodylo, Matiichuk, & Obushak, 2010).
properties
IUPAC Name |
methyl 3-(cyclopropylmethylamino)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(2,9(12)13-3)7-11-6-8-4-5-8/h8,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQBFFRNDOOTAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(cyclopropylmethyl)amino]-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyrrolidin-1-yl)cyclobutyl]methanamine](/img/structure/B1470045.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)
![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470067.png)
